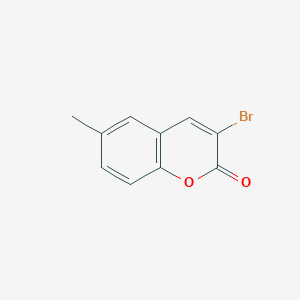

3-Bromo-6-methyl-2H-chromen-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7BrO2 |

|---|---|

Molecular Weight |

239.06 g/mol |

IUPAC Name |

3-bromo-6-methylchromen-2-one |

InChI |

InChI=1S/C10H7BrO2/c1-6-2-3-9-7(4-6)5-8(11)10(12)13-9/h2-5H,1H3 |

InChI Key |

HUEWTOGOPPNBHR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C(=C2)Br |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Pathways of 3 Bromo 6 Methyl 2h Chromen 2 One

Nucleophilic Substitution Reactions of the Bromine Atom at C3

The bromine atom at the C3 position of the α,β-unsaturated lactone system is susceptible to nucleophilic attack, providing a primary pathway for derivatization. This reactivity allows for the introduction of various nitrogen, sulfur, and oxygen-containing functional groups.

The reaction of 3-bromo-6-methyl-2H-chromen-2-one with various primary and secondary amines serves as a robust method for synthesizing 3-amino-coumarin derivatives. These reactions typically proceed via nucleophilic substitution, where the amine displaces the bromide ion. This pathway is instrumental in creating diverse nitrogen-containing hybrid molecules, which are of significant interest in medicinal chemistry. For instance, reactions with cyclic secondary amines like morpholine and pyrrolidine readily yield the corresponding 3-(N-morpholino) and 3-(N-pyrrolidino) derivatives.

Table 1: Examples of Amination Reactions

| Amine Reactant | Product |

|---|---|

| Morpholine | 3-(Morpholin-4-yl)-6-methyl-2H-chromen-2-one |

| Pyrrolidine | 6-Methyl-3-(pyrrolidin-1-yl)-2H-chromen-2-one |

The C3-bromo substituent can also be displaced by sulfur and oxygen nucleophiles, leading to the formation of thioethers and ethers, respectively.

Thiolation: The reaction with thiols (mercaptans) provides a direct route to 3-thio-substituted coumarins. However, a more extensively studied and efficient protocol for the sulfanylation of 3-bromocoumarins involves a base-promoted reaction with either aromatic or aliphatic thiols. A notable method uses 1,4-diazabicyclo[2.2.2]octane (DABCO) as a promoter, which facilitates a thia-Michael addition of the thiolate anion to the C4 position, followed by the elimination of hydrogen bromide to yield a 4-sulfanylcoumarin. nih.govconicet.gov.ar While this reaction ultimately functionalizes the C4 position, it proceeds through the reactivity of the 3-bromo precursor. Direct substitution at C3 with thiols is also plausible under different conditions, analogous to amination.

Table 2: Representative Thiolation Reaction via DABCO Promotion

| Substrate | Thiol Reactant | Reagents/Conditions | Product |

|---|---|---|---|

| This compound | p-Chlorothiophenol | DABCO, THF, 70°C | 4-((4-Chlorophenyl)thio)-6-methyl-2H-chromen-2-one |

Alkoxylation: The synthesis of 3-alkoxy-coumarins can be achieved through the reaction of this compound with various alcohols in the presence of a base. This Williamson ether synthesis-type reaction involves the formation of an alkoxide ion which then acts as the nucleophile to displace the bromide. This pathway allows for the introduction of a wide range of alkoxy groups, from simple methoxy (B1213986) and ethoxy groups to more complex functionalities.

Functionalization of the Chromen-2-one Core

Beyond the C3 position, the core coumarin (B35378) structure presents additional sites for chemical modification, including the lactone carbonyl, the aromatic ring, and the C6-methyl group.

The lactone carbonyl group (C2) is generally less reactive than an acyclic ester but can undergo specific transformations.

Ring-Opening Hydrolysis: The lactone ring can be opened by hydrolysis under basic conditions, such as refluxing with aqueous sodium hydroxide. isca.meresearchgate.net This reaction, known as saponification, breaks the ester bond to form the sodium salt of the corresponding (Z)-o-coumarinic acid (a cis-2-hydroxycinnamic acid derivative). Subsequent acidification protonates the carboxylate and phenoxide groups. This ring-opening is a fundamental reaction of the coumarin system. researchgate.net

Thionation: The carbonyl oxygen can be replaced with a sulfur atom using thionating agents. Lawesson's reagent is effective for converting the lactone carbonyl into a thiocarbonyl, yielding the corresponding 2H-chromene-2-thione derivative. rsc.orgrsc.org Studies have shown that in coumarins containing multiple carbonyl groups (e.g., an ester at C3), the lactone carbonyl is typically the first to undergo thionation. rsc.org

The benzene (B151609) portion of the coumarin ring system can undergo electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and sulfonation. masterorganicchemistry.com The regiochemical outcome of these reactions is directed by the existing substituents: the C6-methyl group and the oxygen atom of the lactone ring. Both are activating, ortho-, para-directing groups. They work in concert to direct incoming electrophiles primarily to the C5 and C7 positions.

For example, nitration using a mixture of concentrated nitric acid and sulfuric acid would be expected to yield a mixture of 5-nitro- and 7-nitro-3-bromo-6-methyl-2H-chromen-2-one. docbrown.info The nitronium ion (NO₂⁺), generated in situ, acts as the electrophile that attacks the electron-rich aromatic ring. aiinmr.comyoutube.com

Table 3: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Predicted Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-Bromo-6-methyl-5-nitro-2H-chromen-2-one and 3-Bromo-6-methyl-7-nitro-2H-chromen-2-one |

The methyl group at the C6 position is a benzylic carbon, which makes it susceptible to specific oxidative and radical reactions.

Benzylic Oxidation: The C6-methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like hot, concentrated potassium permanganate (KMnO₄). ambeed.commasterorganicchemistry.com This reaction transforms the 6-methyl group into a 6-carboxy group, yielding 3-bromo-2-oxo-2H-chromene-6-carboxylic acid. This functional group transformation is useful for creating derivatives with altered solubility and for further synthetic manipulations.

Benzylic Bromination: Radical bromination at the benzylic position can be selectively achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxide). chemistrysteps.comchadsprep.com This reaction converts the 6-methyl group into a 6-(bromomethyl) group. libretexts.orgyoutube.com The resulting benzylic bromide is a highly valuable intermediate, as the bromine can be readily displaced by a variety of nucleophiles to introduce new functional groups.

Enzymatic Hydroxylation: In biochemical contexts, the C6-methyl group can be a target for enzymatic oxidation. For instance, 6-methylcoumarin has been shown to be oxidized by the cytochrome P450 enzyme CYP2A6 to form 7-hydroxy-6-methylcoumarin, indicating that oxidation can also occur on the adjacent aromatic position, activated by the methyl group. nih.gov

Application of this compound as a Building Block in Complex Chemical Synthesis

The coumarin nucleus, particularly when substituted with a reactive halogen like bromine at the C3 position, serves as a versatile synthon in heterocyclic chemistry. The electron-withdrawing nature of the lactone carbonyl and the bromine atom makes the C3 position susceptible to various chemical transformations. While direct reactions of this compound are specific, its reactivity is often exemplified through closely related and more frequently studied precursors like 3-acetyl-6-bromo-2H-chromen-2-one and 3-(2-bromoacetyl)-2H-chromen-2-one. These precursors leverage the inherent reactivity of the brominated coumarin core to construct a diverse array of more complex heterocyclic systems.

The synthesis of five-membered heterocycles is a prominent application of brominated coumarins, often proceeding through the reaction of a functionalized C3 side chain with appropriate nucleophiles. The 3-(bromoacetyl) derivative is a particularly useful intermediate for this purpose.

Thiazoles : Thiazole (B1198619) rings can be readily fused to the coumarin scaffold. The reaction of 3-(bromoacetyl)-2H-chromen-2-one with thioacetamide or thiourea provides a direct route to 3-(2-methylthiazol-4-yl)-2H-chromen-2-one and 3-(2-amino-1,3-thiazol-4-yl)-2H-chromen-2-one, respectively acgpubs.orgrsc.org. Another pathway involves the reaction of 3-(bromoacetyl)coumarin (B1271225) with phenylisothiocyanate and various aromatic amines to yield substituted thiazole derivatives mdpi.com. A green mechanochemistry approach using ball-milling has also been developed for the one-pot synthesis of thiazoles from 3-(2-bromoacetyl)-2H-chromen-2-one, thiosemicarbazide, and aromatic aldehydes clockss.org.

Pyrazoles : Pyrazole derivatives are synthesized from brominated coumarin precursors through several routes. One method involves converting 3-(2-bromoacetyl)-2H-chromen-2-one into 3-oxo-3-(2-oxo-2H-chromen-3-yl)propanenitrile, which subsequently undergoes cyclization with hydrazine hydrate or phenylhydrazine to yield the corresponding pyrazole derivatives mdpi.com. Alternatively, 3-acetyl-6-bromo-2H-chromen-2-one can be converted into an enaminone intermediate, which then reacts with hydrazines to form 3-(1H-pyrazol-3-yl)-2H-chromen-2-one derivatives nih.govresearchgate.net.

Thiophenes : The Gewald thiophene synthesis has been applied to 3-(2-bromoacetyl)-2H-chromen-2-one. This reaction, involving elemental sulfur and an active methylene (B1212753) nitrile like malononitrile or ethyl cyanoacetate in the presence of a base, yields highly functionalized thiophene derivatives attached at the C3 position of the coumarin ring mdpi.com.

The following table summarizes the synthesis of various five-membered heterocyclic systems from coumarin precursors.

| Starting Coumarin Precursor | Reagent(s) | Resulting Heterocyclic System |

| 3-(2-Bromoacetyl)-2H-chromen-2-one | Thiourea / Thioacetamide | Thiazole |

| 3-Acetyl-6-bromo-2H-chromen-2-one | 1. DMF-DMA2. Hydrazine | Pyrazole |

| 3-(2-Bromoacetyl)-2H-chromen-2-one | 1. KCN2. Hydrazine | Pyrazole |

| 3-(2-Bromoacetyl)-2H-chromen-2-one | Sulfur + Malononitrile | Thiophene |

Six-membered heterocycles are another important class of compounds synthesized from brominated chromenones. These syntheses can either build upon the coumarin structure or involve a ring transformation of the pyrone moiety.

Pyridines : Pyridine rings can be constructed via multicomponent reactions. For instance, the reaction of 3-(2-bromoacetyl)-2H-chromen-2-one with aromatic aldehydes and malononitrile in the presence of ammonium acetate leads to the formation of highly substituted pyridine derivatives mdpi.com. In some reactions, the coumarin pyrone ring itself undergoes transformation. The condensation of 3-formylchromones with active methylene compounds like 2,4-pentanedione, catalyzed by ammonium acetate, results in the cleavage of the pyrone ring and subsequent cyclization to form substituted pyridines nih.gov.

Pyrans : The synthesis of pyran derivatives often involves multicomponent reactions similar to those used for pyridines. The reaction of 3-(2-bromoacetyl)-2H-chromen-2-one with aromatic aldehydes and malononitrile, when catalyzed by a base like triethylamine, can yield pyran derivatives mdpi.com. These methods highlight the versatility of the brominated coumarin precursor in accessing different heterocyclic cores by modifying the reaction catalyst mdpi.com.

The table below outlines pathways to key six-membered heterocyclic rings.

| Starting Coumarin Precursor | Reagent(s) | Resulting Heterocyclic System |

| 3-(2-Bromoacetyl)-2H-chromen-2-one | Aromatic Aldehyde + Malononitrile + Ammonium Acetate | Pyridine |

| 3-Formylchromone | 2,4-Pentanedione + Ammonium Acetate | Pyridine (via ring transformation) |

| 3-(2-Bromoacetyl)-2H-chromen-2-one | Aromatic Aldehyde + Malononitrile + Triethylamine | Pyran |

A significant application of this compound derivatives is in the synthesis of fused heterocyclic systems, which are of great interest in medicinal chemistry rsc.org. The key intermediate for these syntheses is often an enaminone derived from 3-acetyl-6-bromo-2H-chromen-2-one.

Pyrazolo[1,5-a]pyrimidine (B1248293), Tetrazolo[1,5-a]pyrimidine, and Imidazo[1,2-a]pyrimidine : A robust synthetic pathway begins with the treatment of 3-acetyl-6-bromo-2H-chromen-2-one with N,N-dimethylformamide-dimethylacetal (DMF-DMA) to form the enaminone, 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one nih.govresearchgate.net. This versatile intermediate readily undergoes cyclocondensation reactions with various binucleophiles. Its reaction with heterocyclic amines such as 3-amino-1H-pyrazole, 5-aminotetrazole, and 2-aminobenzimidazole leads to the formation of the corresponding coumarin-substituted fused heterocyclic systems: pyrazolo[1,5-a]pyrimidines, tetrazolo[1,5-a]pyrimidines, and imidazo[1,2-a]pyrimidines, respectively nih.govresearchgate.net. These reactions provide an efficient route to novel compounds with potential biological activities nih.govresearchgate.net.

The following table summarizes the synthesis of these fused systems.

| Intermediate | Reagent | Fused Heterocyclic Product |

| 6-Bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one | 3-Amino-1H-pyrazole | Pyrazolo[1,5-a]pyrimidine derivative |

| 6-Bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one | 5-Aminotetrazole | Tetrazolo[1,5-a]pyrimidine derivative |

| 6-Bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one | 2-Aminobenzimidazole | Imidazo[1,2-a]pyrimidine derivative |

Photochemical Reactions and Cycloaddition Products of Brominated Chromen-2-ones

Brominated coumarins can participate in photochemical reactions and cycloadditions, expanding their synthetic utility.

Cycloaddition Reactions : The C3-C4 double bond of the coumarin ring can act as a dienophile in cycloaddition reactions. The reactivity is comparable to that of simpler pyrones; for example, 3-bromo-2-pyrone is known to undergo Diels-Alder [4+2] cycloadditions with both electron-rich and electron-deficient dienes orgsyn.org. This suggests that 3-bromo-2H-chromen-2-ones are also viable substrates for such reactions, providing access to complex polycyclic structures orgsyn.orgwikipedia.org. These reactions are valuable for creating diastereomerically pure cyclohexene derivatives orgsyn.org.

Photochemical Reactions : While direct photochemical reactions on this compound are not extensively detailed, derivatives synthesized from it can undergo further photochemical transformations. For example, tetrazolo[1,5-a]pyrimidines, which can be synthesized from brominated coumarin precursors, have been studied under photochemical hydrogenation conditions researchgate.net. This method proved to be a rapid pathway for the reduction of the heterocyclic system without causing dehalogenation of aryl bromide substituents, which can be a side reaction under other hydrogenation conditions researchgate.net.

Electrochemical Studies of Chromen-2-one Derivatives

The electrochemical properties of brominated chromen-2-one derivatives have been investigated to understand their redox behavior and potential applications, such as in sensing or materials science.

A study on 3-(6-bromo-2-oxo-2H-chromen-3-yl-amino)-2-(3-chloro-phenyl)-thiazolidine-4-one, a derivative of the core 6-bromo-2H-chromen-2-one structure, was conducted using cyclic voltammetry (CV) e-journals.in. The investigation, performed at a carbon paste electrode, revealed that the compound exhibits an irreversible reduction peak. This behavior is characteristic of a diffusion-controlled process involving a single electron transfer e-journals.in. Such studies are crucial for understanding the interaction of these molecules with biological systems, like DNA, where redox processes can play a significant role e-journals.in.

Advanced Characterization Techniques and Structural Elucidation of 3 Bromo 6 Methyl 2h Chromen 2 One

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for confirming the molecular structure of a synthesized compound. A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy would be required to unequivocally identify 3-Bromo-6-methyl-2H-chromen-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR, Variable Temperature NMR Applications)

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each of the non-equivalent protons in the molecule. Key expected signals would include a singlet for the C4-proton, singlets or doublets for the aromatic protons on the benzene (B151609) ring (H5, H7, H8), and a singlet for the methyl group protons at C6. The chemical shifts and coupling constants of the aromatic protons would confirm the substitution pattern.

¹³C NMR: The carbon NMR spectrum would provide evidence for each unique carbon atom in the structure. This would include signals for the carbonyl carbon (C2), the carbon bearing the bromine atom (C3), the olefinic carbon (C4), the carbon-oxygen single bond (C8a), and the remaining aromatic and methyl carbons. The chemical shift of C3 would be significantly influenced by the attached bromine atom.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate protons to their directly attached carbons and to carbons two or three bonds away, respectively. These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the entire molecule.

Variable Temperature (VT) NMR: While less critical for a rigid molecule like this under normal conditions, VT-NMR could be used to study any potential conformational dynamics if substituents were more flexible.

Hypothetical ¹H and ¹³C NMR Data Table This table is predictive and not based on published experimental data.

¹H NMR (Predicted)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H4 | ~8.0 | s |

| H5 | ~7.5 | s or d |

| H7 | ~7.3 | d |

| H8 | ~7.2 | d |

¹³C NMR (Predicted)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C2 (C=O) | ~159 |

| C3 | ~115 |

| C4 | ~145 |

| C4a | ~118 |

| C5 | ~135 |

| C6 | ~134 |

| C7 | ~128 |

| C8 | ~116 |

| C8a | ~152 |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight and confirm the elemental composition. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula C₁₀H₇BrO₂. The mass spectrum would also display a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity (M+ and M+2) separated by two mass units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Fragmentation analysis would reveal characteristic losses, such as the loss of a CO molecule (28 Da) from the lactone ring, which is a common fragmentation pathway for coumarins.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present. A strong absorption band around 1720-1740 cm⁻¹ would be indicative of the α,β-unsaturated lactone carbonyl group. Bands in the 1600-1450 cm⁻¹ region would correspond to C=C stretching vibrations of the aromatic and pyrone rings.

UV-Vis Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, would show absorption maxima characteristic of the extended chromophore of the coumarin (B35378) system. These absorptions are due to π → π* electronic transitions.

Hypothetical Spectroscopic Data Table This table is predictive and not based on published experimental data.

| Technique | Characteristic Feature | Predicted Value |

| HRMS | [M+H]⁺ for C₁₀H₈BrO₂⁺ | ~238.9702 / 240.9681 |

| IR | C=O stretch (lactone) | ~1730 cm⁻¹ |

| IR | C=C stretch (aromatic) | ~1610, 1550 cm⁻¹ |

| UV-Vis | λ_max | ~320-340 nm |

X-ray Crystallography for Solid-State Structure Determination

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the definitive solid-state structure.

Confirmation of Halogen Positioning and Bond Geometries

This technique would unambiguously confirm the positions of all atoms in the crystal lattice, including the bromine atom at the C3 position and the methyl group at the C6 position. It would provide precise measurements of all bond lengths and angles, allowing for a detailed analysis of the molecular geometry. For instance, it would confirm the planarity of the coumarin ring system and reveal any minor deviations.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

X-ray crystallography is unparalleled in its ability to reveal how molecules are arranged in the solid state. The analysis would focus on identifying and quantifying intermolecular interactions that govern the crystal packing. This could include:

Halogen Bonding: The bromine atom could act as a halogen bond donor, interacting with electronegative atoms (like the carbonyl oxygen) of neighboring molecules.

π-π Stacking: The planar aromatic systems of the coumarin rings could stack on top of each other, contributing to the stability of the crystal lattice.

C-H···O/Br Interactions: Weak hydrogen bonds involving the methyl or aromatic C-H groups and the carbonyl oxygen or bromine atom of adjacent molecules would also be analyzed.

Understanding these interactions is crucial for relating the molecular structure to the macroscopic properties of the crystalline material.

Computational Chemistry and Molecular Modeling Studies of 3 Bromo 6 Methyl 2h Chromen 2 One

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the electronic structure and reactivity of molecules. For a molecule like 3-Bromo-6-methyl-2H-chromen-2-one, DFT could provide insights into several key parameters. A study on the related compound, 3-(bromoacetyl)coumarin (B1271225), utilized DFT to analyze its conformers and vibrational spectra, demonstrating the utility of this approach. researchgate.net Similarly, DFT has been employed to explore the electronic properties of other substituted coumarins, such as 4,6-dimethyl-2H-chromen-2-one. researchgate.net

For this compound, such calculations would typically involve geometry optimization to determine the most stable three-dimensional structure. Subsequent analysis could yield valuable data, including:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting a molecule's reactivity. The energy gap between the HOMO and LUMO can indicate the chemical stability and reactivity of the compound. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, highlighting electrophilic and nucleophilic sites. This is instrumental in predicting how the molecule might interact with other reagents.

While no specific DFT data for this compound has been published, the established methodologies applied to similar coumarins provide a clear roadmap for future computational investigations.

Molecular Docking Studies for Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is pivotal in drug discovery for screening potential drug candidates and understanding their mechanism of action. Although no molecular docking studies have been specifically reported for this compound, the broader class of 3-substituted and 3,6-disubstituted coumarins has been the subject of such investigations to assess their toxicological profiles and potential as enzyme inhibitors. bohrium.com

Should this compound be investigated as a potential bioactive agent, molecular docking would be a critical first step. The process would involve:

Selection of a Biological Target: Based on the therapeutic area of interest (e.g., anticancer, antimicrobial), a relevant protein target would be chosen.

Docking Simulation: The 3D structure of this compound would be placed into the active site of the target protein, and various conformations and orientations would be sampled.

Scoring and Analysis: A scoring function would estimate the binding affinity (e.g., in kcal/mol), and the top-ranked poses would be analyzed to understand the binding mode.

For instance, a study on coumarin-1,2,3-triazole hybrids reported minimum binding energies for new compounds to the MurB protein receptor, indicating strong potential interactions. researchgate.net

A detailed analysis of the docked pose of this compound within a protein's active site would reveal the specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions are crucial for binding affinity and selectivity. Based on the structure of the compound, the following interactions could be anticipated:

Hydrogen Bonds: The carbonyl oxygen of the lactone ring could act as a hydrogen bond acceptor.

Hydrophobic Interactions: The methyl group and the aromatic rings would likely engage in hydrophobic interactions with nonpolar amino acid residues.

Pi-Stacking: The coumarin (B35378) ring system could participate in pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Halogen Bonds: The bromine atom at the 3-position could form halogen bonds, a type of noncovalent interaction that is increasingly recognized for its importance in molecular recognition.

In Silico Approaches for Reaction Pathway Analysis and Mechanistic Insights

Computational methods can also be employed to elucidate reaction mechanisms and predict reaction pathways. For this compound, this could involve studying its synthesis or its reactions with other molecules. While no specific in silico reaction pathway analyses for this compound are available, the general approach would involve:

Transition State Searching: Using quantum chemical methods to locate the transition state structures for a proposed reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that the identified transition state connects the reactants and products.

Activation Energy Barrier Calculation: To determine the feasibility of a proposed reaction pathway.

Such studies would provide a molecular-level understanding of the chemical transformations involving this compound.

Structure Activity Relationship Sar Studies in Brominated Chromen 2 Ones

Impact of Bromine Substitution on Biological Activity Profiles

The introduction of a bromine atom onto the chromen-2-one scaffold can significantly modulate the compound's physicochemical properties and, consequently, its biological activity. Bromine, being a halogen, is an electron-withdrawing group that can alter the electron density of the coumarin (B35378) ring system. It also increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.

Studies on various brominated coumarins have demonstrated a wide range of pharmacological effects, including anticancer, antibacterial, and anti-inflammatory activities. researchgate.net For instance, compounds derived from 3-acetyl-6-bromo-2H-chromen-2-one have been synthesized and evaluated for their antiproliferative effects. nih.govresearchgate.net The position of the bromine atom is critical. For example, the presence of a bromo substituent on the benzopyran-2-one nucleus has been a key feature in the synthesis of various heterocyclic compounds with potential anticancer activities. nih.gov

The substitution at the C3 position, in particular, is a common strategy in the design of bioactive coumarins. While direct studies on 3-bromo-coumarins are part of a larger body of work, the related 3-(bromoacetyl)coumarins have been extensively used as building blocks for synthesizing molecules with significant antiproliferative and antimicrobial activities. nih.govrsc.org These studies collectively suggest that the presence and position of a bromine atom are pivotal in defining the biological profile of the chromen-2-one core.

Table 1: Biological Activities of Selected Brominated Coumarin Derivatives

| Compound/Derivative Class | Position of Bromine | Biological Activity Noted |

|---|---|---|

| Derivatives of 3-acetyl-6-bromo-2H-chromen-2-one | C6 | Antitumor activity against liver carcinoma cell line (HEPG2-1). nih.govresearchgate.net |

| 3-(2-Bromoacetyl)-2H-chromen-2-one derivatives | C3 (on acetyl group) | Precursors for compounds with significant cytotoxic effects against various cancer cell lines. nih.govnih.gov |

| 3-Bromo-4-methyl-7-methoxy-8-amino coumarins | C3 | Antitumor activity in vitro on Ehrlich ascites carcinoma. mdpi.com |

Role of the Methyl Group at C6 on Molecular Recognition and Bioactivity

The methyl group at the C6 position of the chromen-2-one ring also plays a crucial role in the molecule's interaction with biological targets. As an electron-donating group, it can influence the electronic environment of the aromatic ring. Furthermore, its steric bulk and lipophilic nature can affect how the molecule binds to the active site of an enzyme or receptor.

The C6 position is a common site for substitution in the development of bioactive coumarins. Studies on related chromone (B188151) derivatives have shown that substituents at the C6 position can be favorable for certain biological activities. researchgate.net In the context of 4-methylcoumarins, these compounds have been associated with a variety of pharmacological effects, including antibacterial and antifungal activities. nih.gov The methyl group can enhance hydrophobic interactions within a binding pocket, potentially increasing the potency or selectivity of the compound. For instance, in a study of fluorescent probes for membrane dynamics, a methyl group at C4 was shown to stabilize the interaction of the coumarin moiety with the hydrophobic portion of lipids. researchgate.net While this is a different position, it highlights the importance of methyl groups in mediating hydrophobic interactions.

Influence of Other Substituents on the Chromen-2-one Core Architecture

The biological activity of the chromen-2-one scaffold is not solely determined by individual substituents but by the combined electronic and steric effects of all groups present on the ring. The basic structure of benzopyran-2-ones is highly variable due to the many possible substitution patterns, which directly influences their biological activity. nih.gov

Research has shown that combining different pharmacophores with the coumarin nucleus can lead to hybrid molecules with enhanced activity. nih.gov For example, the introduction of heterocyclic moieties such as pyran, pyridine, thiazole (B1198619), and pyrazole at the C3 position has resulted in compounds with significant anticancer activities. nih.gov Similarly, the nature of substituents on the benzene (B151609) ring of the coumarin can drastically alter its biological profile. Hydroxy, methoxy (B1213986), and amino groups, for instance, have been shown to impart a range of activities, from antioxidant to anticancer effects. nih.govnih.gov

Table 2: Effect of Various Substituents on Coumarin Activity

| Substituent Group | Position(s) | General Impact on Biological Activity |

|---|---|---|

| Hydroxy (-OH) | Various | Can diminish cytotoxicity in some contexts but is often key for antioxidant and other activities. nih.gov |

| Methoxy (-OCH3) | C7, C8 | Often associated with anticancer and enzyme inhibitory activities. nih.gov |

| Amino (-NH2) | C8 | Can be a key functional group for further derivatization to create potent bioactive molecules. mdpi.com |

| Heterocyclic rings | C3, C4 | Often leads to hybrid molecules with potent and specific activities, particularly anticancer effects. nih.gov |

Rational Design Principles for Modulating Bioactivity through Targeted Structural Modifications

The rational design of novel chromen-2-one derivatives with enhanced potency and selectivity relies on a thorough understanding of SAR. The goal is to make targeted structural modifications to optimize the interaction of the molecule with its intended biological target while minimizing off-target effects.

One key principle is the concept of molecular hybridization, where the coumarin scaffold is combined with other known pharmacophores to create a single molecule with multiple modes of action or improved properties. nih.govresearchgate.net For example, modifying a known inhibitor of a biological target like the BRD4 protein with a coumarin ring has led to the development of novel inhibitors with excellent activity. nih.gov

Another principle involves the targeted modification of specific positions on the coumarin ring to probe the steric and electronic requirements of a binding site. For instance, SAR studies on a series of coumarin-based inhibitors might involve synthesizing analogs with different substituents at the C6 position to determine the optimal size and electronics for that part of the molecule. Computational methods, such as molecular docking, can be employed to predict how different modifications might affect binding and to guide the synthesis of the most promising compounds.

Fine-tuning the lipophilicity of the molecule through the addition or removal of groups like halogens or alkyl chains is also a critical aspect of rational design. This can improve the compound's pharmacokinetic properties, such as its ability to be absorbed and reach its target in the body. The strategic placement of hydrogen bond donors and acceptors can also be used to enhance binding affinity and selectivity for a specific target. researchgate.net Ultimately, a cyclical process of design, synthesis, and biological evaluation is employed to iteratively refine the structure of the lead compound to achieve the desired therapeutic profile.

Investigative Studies of Biological and Chemical Biology Applications of 3 Bromo 6 Methyl 2h Chromen 2 One Derivatives

Antimicrobial Activity Research on Chromen-2-one Derivatives

Coumarin (B35378) derivatives are recognized for their potential as antimicrobial agents, capable of inhibiting the growth of both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net The core structure of coumarin can bind to the B subunit of bacterial DNA gyrase, which disrupts the DNA supercoiling process by blocking ATPase activity. nih.gov

Research into brominated coumarins has revealed significant antibacterial and antifungal properties. For instance, certain synthetic derivatives of 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one have demonstrated notable in-vitro antibacterial activity. tandfonline.com Studies have shown that specific derivatives exhibit strong inhibitory action against Enterococcus faecalis (a Gram-positive bacterium), while others are potent against Pseudomonas aeruginosa (a Gram-negative bacterium). semanticscholar.org The antimicrobial efficacy of coumarin derivatives is often influenced by the types of substituents on the coumarin ring. researchgate.net For example, the incorporation of a hydroxyl group and bromo substituents on a benzylidene imine residue has been shown to result in significant antimycobacterial activity. arkajainuniversity.ac.in

| Compound Derivative | Target Microorganism | Activity Level | Reference |

|---|---|---|---|

| 1,3,4-Thiadiazine derivative (4) | Enterococcus faecalis | Strong Inhibition | tandfonline.comsemanticscholar.org |

| (2H-chromen-3-yl)thiazol-2-derivative (10) | Enterococcus faecalis | Strong Inhibition | tandfonline.comsemanticscholar.org |

| (2H-chromen-3-yl)thiazol-2-derivative (12a) | Pseudomonas aeruginosa | Strong Inhibition | tandfonline.comsemanticscholar.org |

Antitumor/Anticancer Activity Investigations of Brominated Coumarins

The antitumor properties of coumarin compounds have been a significant area of research, with studies showing cytotoxic activity against various cancer types. nih.gov Brominated coumarins, in particular, have been synthesized and evaluated for their potential as antiproliferative agents.

Derivatives of 3-acetyl-6-bromo-2H-chromen-2-one have been used to synthesize new heterocyclic compounds that were subsequently tested for their antitumor activity against a human liver carcinoma cell line (HEPG2-1). nih.govresearchgate.net The results indicated that several of these novel compounds exhibited promising antitumor activity, with some showing IC50 values in the low micromolar range. nih.gov For instance, a pyrazolo[1,5-a]pyrimidine (B1248293) derivative showed an IC50 of 2.70 µM, a thiazole (B1198619) derivative had an IC50 of 3.50 µM, and a 1,3,4-thiadiazole (B1197879) derivative had an IC50 of 4.90 µM against the HEPG2-1 cell line. nih.gov

Furthermore, studies on other brominated coumarins have demonstrated cytotoxic effects against a panel of cancer cell lines including leukemia (HL60), breast (MCF-7), and lung (A549). nih.gov One study found that 7-Hydroxy-3,6,8-tribromo-4-methylcoumarin exhibited significant cytotoxic effects against HL60, MCF-7, and A549 cancer cells with IC50 values of 8.09 µM, 3.26 µM, and 9.34 µM, respectively. nih.gov Another derivative, 6-bromo-3-[(4-fluorobenzyl)sulfonyl]-2h-chromen-2-one, also showed broad-spectrum anti-tumor activity across five different tumor cell lines. nih.gov

| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidine 7c | HEPG2-1 (Liver) | 2.70 ± 0.28 | nih.gov |

| Thiazole 23g | HEPG2-1 (Liver) | 3.50 ± 0.23 | nih.gov |

| 1,3,4-Thiadiazole 18a | HEPG2-1 (Liver) | 4.90 ± 0.69 | nih.gov |

| 7-Hydroxy-3,6,8-tribromo-4-methylcoumarin (4) | HL60 (Leukemia) | 8.09 | nih.gov |

| 7-Hydroxy-3,6,8-tribromo-4-methylcoumarin (4) | MCF-7 (Breast) | 3.26 | nih.gov |

| 7-Hydroxy-3,6,8-tribromo-4-methylcoumarin (4) | A549 (Lung) | 9.34 | nih.gov |

A key mechanism through which coumarins exert their anticancer effects is the induction of apoptosis, or programmed cell death. bpasjournals.comnih.gov Studies have demonstrated that coumarins can trigger apoptosis in cancer cells by targeting various signaling pathways. bpasjournals.com The process often involves interference with mitochondrial function, leading to the release of pro-apoptotic factors and the subsequent activation of caspases. bpasjournals.comnih.gov

Coumarin derivatives have been shown to induce apoptosis in breast cancer cells by altering the expression of apoptosis-related genes such as BCL-2 and caspase-9. nih.gov The activation of caspase-9 is a critical step in the mitochondrial apoptotic pathway. nih.govnih.gov Furthermore, coumarins can modulate the levels of anti-apoptotic proteins (like Bcl-2) and pro-apoptotic proteins, creating an environment that favors cell death. bpasjournals.com By disrupting cell cycle checkpoints, coumarins can also arrest cell cycle progression, preventing uncontrolled cell division and promoting apoptosis. bpasjournals.com

In human leukemia (HL-60) cells, certain coumarin derivatives have been shown to induce apoptosis, evidenced by an increase in the sub-G1 cell population, a reduction in mitochondrial membrane potential, and increased cleavage of caspases-3, -8, and -9. nih.gov This indicates that the apoptotic pathway is a clear mechanism of cell death induced by these compounds. nih.gov

The anticancer activity of coumarin derivatives is also linked to their ability to inhibit specific enzymes that are crucial for cancer cell survival and proliferation.

PI3K/AKT Pathway: Some cytotoxic coumarin derivatives mediate their effects through the inhibition of the PI3K/AKT signaling pathway, a critical pathway for cell growth and survival. nih.govnih.gov For example, 6-bromo-3-[(4-fluorobenzyl)sulfonyl]-2h-chromen-2-one has been found to exhibit strong inhibitory activity against PI3K. nih.gov

Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a protein kinase that plays a vital role in regulating the cell cycle. Inhibition of CDK2 can prevent cancer cells from entering the S phase of the cell cycle, thereby reducing cell proliferation. In silico docking studies have been conducted to evaluate the antagonistic activity of coumarin derivatives on both EGFR and CDK2, suggesting their potential as inhibitors.

Epidermal Growth Factor Receptor (EGFR): EGFR is another important target in cancer therapy. Its activation leads to cell proliferation, and its inhibition is a key strategy in treating certain cancers. Daphnetin, a coumarin derivative, has been shown to inhibit tyrosine kinase and EGFR in vitro. nih.gov

Anti-inflammatory and Analgesic Research Endeavors

Coumarins are known to possess anti-inflammatory and analgesic properties. nih.govnih.govresearchgate.net Their anti-inflammatory effects are attributed to their ability to modulate signaling pathways and inhibit pro-inflammatory mediators. nih.gov Research has shown that coumarins can reduce tissue swelling and inhibit the production of prostaglandins, which are key players in the inflammatory response. nih.gov

Preclinical studies have demonstrated the therapeutic potential of coumarins in models of various inflammatory conditions. nih.gov For example, a series of novel coumarinyl Mannich bases were synthesized and screened for their in vivo acute anti-inflammatory activity, with some compounds showing significant inhibition of carrageenan-induced rat paw edema. nih.gov Certain derivatives also exhibited encouraging analgesic activities. nih.gov

Antiviral and Other Pharmacological Investigations (e.g., Monoamine Oxidase Inhibition, Antioxidant Potential)

Beyond their antimicrobial and anticancer activities, brominated coumarins have been investigated for other pharmacological properties.

Antiviral Activity: The coumarin nucleus is a component of many compounds with diverse biological activities, including antiviral properties. scielo.org.za While specific studies on the antiviral activity of 3-Bromo-6-methyl-2H-chromen-2-one are not extensively detailed in the provided context, the general class of coumarins is recognized for this potential.

Monoamine Oxidase (MAO) Inhibition: MAOs are enzymes involved in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for neurodegenerative and depressive disorders. scienceopen.comnih.gov Coumarin derivatives have been identified as potent and selective inhibitors of MAO-B. mdpi.comnih.gov The structure-activity relationship studies suggest that substitutions on the coumarin scaffold, including bromine atoms, can influence the inhibitory activity and selectivity for MAO-A or MAO-B. scienceopen.commdpi.com

Development of Chemical Probes and Ligands for Biophysical Research

The inherent fluorescent properties of the coumarin scaffold make it a valuable tool in biophysical research. scielo.org.za Coumarin derivatives are widely used as fluorescent probes and laser dyes. mdpi.com The unique structure of this compound, with its specific substitutions, can be leveraged to design chemical probes and ligands for studying biological systems. These probes can be used to visualize cellular processes, track the localization of biomolecules, and investigate protein-ligand interactions. The diverse pharmacological activities of coumarins also make them interesting ligands for exploring the function of various biological targets. bpasjournals.com

Advanced Applications in Materials Science and Photochemistry (e.g., Laser Dyes) of this compound Derivatives

The unique photophysical and photochemical properties of the coumarin scaffold have positioned its derivatives as crucial components in the development of advanced materials and photochemical applications. The strategic placement of substituents on the coumarin ring allows for the fine-tuning of their electronic and, consequently, their optical properties. The subject compound, this compound, incorporates a bromine atom at the 3-position and a methyl group at the 6-position, modifications that are anticipated to influence its performance in areas such as laser dyes and photoresponsive materials.

Laser Dye Applications

Coumarin derivatives are a well-established class of laser dyes, renowned for their high fluorescence quantum yields and operational efficiency in the blue-green region of the electromagnetic spectrum nih.govazooptics.com. The lasing properties of coumarins are highly dependent on the nature and position of substituents on the benzopyrone ring system. While specific laser performance data for this compound is not extensively documented in publicly available literature, the influence of its individual substituents on the photophysical properties of the coumarin core can be analyzed to predict its potential as a laser dye.

The methyl group at the 6-position is generally considered to have a modest electron-donating effect through hyperconjugation, which can contribute to a slight bathochromic (red) shift in the absorption and emission spectra compared to the parent coumarin molecule. More significantly, substituents at the 7-position, typically strong electron-donating groups like amino or hydroxyl functions, are known to dramatically enhance the fluorescence quantum yield and lasing efficiency of coumarins nih.gov. The absence of such a group in the target molecule suggests that its performance might be modest in comparison to commercially successful coumarin laser dyes like Coumarin 1 (7-diethylamino-4-methylcoumarin).

Below is a table comparing the photophysical properties of the parent 6-methylcoumarin with a typical high-performance coumarin laser dye to provide context for the expected characteristics of this compound.

| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Lasing Range (nm) |

| 6-Methylcoumarin | ~320 | ~380 | Moderate | Not typically used as a laser dye |

| Coumarin 102 (in Ethanol) | 362 | 430 | 0.76 | 470-515 |

Note: The data for 6-Methylcoumarin is approximated based on general coumarin photophysics. The data for Coumarin 102 is representative of a high-efficiency coumarin laser dye. The properties of this compound would be expected to be modulated by the 3-bromo substituent, likely leading to a lower quantum yield compared to 6-methylcoumarin.

Photochemical Applications

The photochemical reactivity of coumarins has been harnessed in various materials science applications, most notably in the realm of photoresponsive polymers and photolabile protecting groups.

Photodimerization and Photo-crosslinking:

A characteristic photochemical reaction of coumarins is the [2+2] cycloaddition upon irradiation with UV light (typically > 300 nm), leading to the formation of a cyclobutane dimer. This dimerization is often reversible by irradiation at a shorter wavelength (typically < 260 nm), allowing for the photocleavage of the dimer back to the monomeric coumarin units. This reversible photoreaction is the basis for the use of coumarin derivatives in photo-crosslinkable polymers. The incorporation of coumarin moieties into polymer chains allows for the formation of crosslinked networks upon UV exposure, altering the material's properties such as solubility and mechanical strength. Subsequent irradiation at a shorter wavelength can reverse this process.

Studies on 6-alkylcoumarins have shown that they undergo photodimerization researchgate.netfigshare.com. The regioselectivity and stereoselectivity of the dimerization can be influenced by the solvent and the presence of supramolecular hosts figshare.com. While the photodimerization of this compound has not been specifically detailed, it is expected to undergo this characteristic reaction, making it a potential candidate for incorporation into photoresponsive materials.

Photolabile Protecting Groups:

Derivatives of brominated coumarins have shown significant promise as photolabile protecting groups ("caging" groups), particularly for applications requiring two-photon excitation (TPE). TPE utilizes near-infrared light, which allows for deeper tissue penetration and reduced photodamage in biological systems. Research on brominated 7-hydroxycoumarins has demonstrated that the introduction of bromine atoms can substantially increase the two-photon absorption cross-section nih.gov. This enhancement is attributed to the heavy-atom effect promoting intersystem crossing to the reactive triplet state and the electron-withdrawing nature of bromine, which can lower the pKa of a nearby hydroxyl group, favoring the formation of the more strongly absorbing anionic form at physiological pH nih.gov.

A notable example is the development of 6-bromo-7-hydroxy-3-methylcoumarin-4-ylmethyl (mBhc) as an efficient protecting group for thiols. The presence of the methyl group at the 3-position in this derivative was found to prevent an undesirable photoisomerization reaction, leading to clean and efficient photocleavage researchgate.net. This highlights the potential of the bromo-methyl coumarin scaffold in advanced photochemical applications. Although this compound lacks the 7-hydroxy group crucial for many caging applications, the demonstrated enhancement of two-photon sensitivity by bromination suggests that derivatives of this compound could be engineered for such purposes.

Below is a data table summarizing the two-photon uncaging properties of a relevant brominated coumarin derivative.

| Caged Compound | One-Photon Quantum Yield (Φ_u) | Two-Photon Action Cross-Section (δ_u) at ~800 nm (GM) |

| Peptide with mBhc-caged thiol | 0.01 | 0.13 |

Note: 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹. Data is for a peptide containing the 6-bromo-7-hydroxy-3-methylcoumarin-4-ylmethyl (mBhc) caging group, a close structural analog. researchgate.net

Future Research Directions and Emerging Trends

Development of Novel and More Efficient Synthetic Routes for Substituted Chromen-2-ones

The synthesis of the 2H-chromen-2-one core is well-established, with classic methods such as the Pechmann, Perkin, and Knoevenagel reactions being widely employed. However, the focus of future research is shifting towards the development of more efficient, sustainable, and versatile synthetic routes to access substituted derivatives like 3-Bromo-6-methyl-2H-chromen-2-one.

Future investigations will likely focus on the development of catalytic systems that allow for the direct and regioselective introduction of the bromo and methyl groups onto the coumarin (B35378) backbone, potentially bypassing the need for multi-step synthetic sequences that often start from pre-functionalized phenols or β-ketoesters. unica.it The application of flow chemistry also presents a promising avenue for the continuous and scalable production of this compound, offering precise control over reaction parameters and enhancing safety and reproducibility.

Exploration of New Chemical Transformations for Advanced Molecular Scaffolds

The bromine atom at the C3 position of this compound is a versatile synthetic handle, making this compound an excellent starting material for the construction of more complex and advanced molecular scaffolds. Future research will undoubtedly delve deeper into new chemical transformations to leverage the reactivity of this C-Br bond.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, are expected to be pivotal in this exploration. nih.gov These reactions allow for the introduction of a wide array of substituents at the C3 position, including aryl, alkyl, and alkynyl groups, leading to the generation of diverse libraries of novel coumarin derivatives. frontiersin.orgnih.gov The resulting compounds can then be evaluated for a range of biological activities.

Furthermore, the development of novel cyclization reactions starting from this compound will be a key area of focus. These reactions can lead to the formation of fused heterocyclic systems, where the coumarin nucleus is annulated with other rings like pyrazoles, thiazoles, or pyridines. nih.govmdpi.com Such fused systems often exhibit unique pharmacological properties that are distinct from their parent molecules. The exploration of multicomponent reactions involving this compound will also be a fruitful area of research, providing rapid access to complex molecular architectures. rsc.org

Integration of Advanced Computational Methods for Predictive Molecular Design and Lead Optimization

The integration of computational chemistry and molecular modeling is revolutionizing the field of drug discovery, and its application to this compound and its derivatives is a significant emerging trend. These in silico methods offer a rational approach to the design of new molecules with desired biological activities and improved pharmacokinetic profiles, thereby reducing the time and cost associated with traditional trial-and-error approaches.

Quantitative Structure-Activity Relationship (QSAR) studies will be instrumental in identifying the key structural features of this compound derivatives that are crucial for their biological activity. acs.orgnih.gov By establishing a mathematical relationship between the chemical structure and biological activity, QSAR models can predict the potency of newly designed compounds before they are synthesized.

Molecular docking simulations will provide valuable insights into the binding interactions between this compound derivatives and their biological targets, such as enzymes or receptors. biointerfaceresearch.comtandfonline.com This information is critical for understanding the mechanism of action and for the rational design of more potent and selective inhibitors. Furthermore, the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties using computational tools will be essential for optimizing the drug-like properties of lead compounds derived from this compound. nih.govrsc.orgsemanticscholar.org

Table 1: In Silico Tools and Their Applications in the Study of Chromen-2-one Derivatives

| Computational Tool | Application | Research Focus for this compound |

| QSAR Modeling | Predicts biological activity based on chemical structure. | Identification of key structural motifs for enhanced efficacy. |

| Molecular Docking | Simulates the binding of a ligand to a biological target. | Elucidation of binding modes and rational design of inhibitors. |

| ADMET Prediction | Estimates the pharmacokinetic and toxicity profiles of a compound. | Optimization of drug-like properties and safety profiles. |

| Density Functional Theory (DFT) | Calculates the electronic structure of molecules. | Understanding reactivity and spectroscopic properties. |

Expanding the Scope of Biological and Chemical Biology Applications for Chromen-2-one Derivatives

While coumarin derivatives are known for their broad spectrum of biological activities, including anticancer, and antimicrobial properties, future research will aim to expand the therapeutic applications of compounds derived from this compound. mdpi.comrsc.orgsemanticscholar.org This will involve screening new derivatives against a wider range of biological targets and disease models.

A particularly promising area of research is the development of enzyme inhibitors. The coumarin scaffold can be tailored to fit into the active sites of various enzymes, and the substituents introduced via the C3-bromo position can be designed to enhance binding affinity and selectivity. biointerfaceresearch.comavantorsciences.com For example, derivatives of this compound could be investigated as inhibitors of kinases, proteases, or other enzymes implicated in disease pathogenesis.

In the realm of chemical biology, the unique fluorescent properties of the coumarin nucleus make it an attractive scaffold for the development of chemical probes. tandfonline.com Derivatives of this compound could be functionalized to create fluorescent sensors for the detection of specific biomolecules, ions, or changes in the cellular microenvironment. mdpi.com These probes would be invaluable tools for studying biological processes in real-time and for diagnostic applications.

Table 2: Potential Biological and Chemical Biology Applications of this compound Derivatives

| Application Area | Specific Target/Use | Rationale |

| Anticancer Agents | Kinase inhibitors, Apoptosis inducers | The coumarin scaffold is present in many known anticancer agents. |

| Antimicrobial Agents | Bacterial or fungal enzyme inhibitors | Modification at the C3 position can enhance antimicrobial potency. |

| Enzyme Inhibitors | Proteases, Phosphatases, etc. | The C3-bromo position allows for targeted functionalization. |

| Fluorescent Probes | Detection of metal ions, Reactive oxygen species | The coumarin core possesses inherent fluorescence that can be modulated. |

Green Chemistry Innovations for Sustainable Production of Brominated Chromen-2-ones

The principles of green chemistry are increasingly influencing the synthesis of pharmaceutical compounds, and the production of this compound is no exception. Future research will focus on developing more sustainable and environmentally benign methods for its synthesis and derivatization.

Microwave-assisted and ultrasound-assisted synthesis are emerging as powerful green chemistry tools that can significantly reduce reaction times, improve yields, and lower energy consumption. nih.gov The application of these technologies to the synthesis of this compound and its derivatives holds great promise for making their production more sustainable. Furthermore, exploring the use of renewable starting materials for the synthesis of the coumarin scaffold will be a long-term goal in the pursuit of a truly green and sustainable chemical industry.

Q & A

Q. What are the standard synthetic routes for introducing bromine at the 3-position of coumarin derivatives like 3-Bromo-6-methyl-2H-chromen-2-one?

Bromination of coumarins typically involves electrophilic substitution. For 3-bromo derivatives, methods include:

- Direct bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid or dichloromethane, often catalyzed by Lewis acids like FeBr₃.

- Regioselective bromination guided by substituents (e.g., methyl groups at position 6 can direct bromination to position 3 via steric/electronic effects).

- Post-synthetic characterization via single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) to confirm regiochemistry and purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Identify coupling patterns (e.g., aromatic protons) and confirm methyl/bromo substitution. Compare chemical shifts with structurally similar compounds (e.g., 3-(2-Bromoacetyl)-6-fluoro-2H-chromen-2-one) .

- X-ray crystallography : Resolve bond lengths (e.g., C-Br ~1.9 Å) and torsion angles to validate molecular conformation. Use SHELXTL or SHELXL for refinement, especially to address disorder or twinning .

- FT-IR : Confirm carbonyl (C=O) stretching (~1700 cm⁻¹) and C-Br vibrations (~560 cm⁻¹).

Q. How does the methyl group at position 6 influence the reactivity of this compound?

The methyl group acts as an electron-donating substituent, which:

- Stabilizes intermediates in substitution reactions (e.g., SNAr at the 3-bromo position).

- Modifies electronic density on the coumarin ring, affecting regioselectivity in further functionalization (e.g., electrophilic attacks).

Experimental validation requires kinetic studies under varied conditions (temperature, solvent) monitored via HPLC or NMR .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., disorder, twinning) in this compound be resolved?

- Twinning : Use SHELXL’s TWIN and BASF commands to refine twinned data. Validate with R-factor convergence and difference density maps .

- Disorder : Apply PART and SUMP restraints in SHELXL to model split positions for disordered atoms (e.g., bromine or methyl groups). Cross-validate with Hirshfeld surface analysis .

- High-resolution data : Collect data at low temperature (100 K) to minimize thermal motion artifacts .

Q. What methodologies are used to analyze hydrogen-bonding networks in this compound crystals?

- Graph set analysis : Classify hydrogen bonds (e.g., C=O⋯H interactions) into patterns like D , R₂² , or C motifs using Etter’s formalism.

- Topological descriptors : Calculate interaction energies and angles (e.g., C-Br⋯O halogen bonds) from SCXRD data.

- Reference studies on similar bromocoumarins (e.g., 3-(2-Bromoacetyl)-6-fluoro-2H-chromen-2-one) to identify conserved motifs .

Q. How should researchers address discrepancies in reported crystallographic parameters (e.g., bond lengths, space groups) for brominated coumarins?

- Cross-validation : Compare data with high-resolution structures in the Cambridge Structural Database (CSD).

- Refinement protocols : Re-analyze raw data using updated SHELX versions (e.g., SHELXL-2018) to correct legacy errors .

- Validation tools : Use PLATON or CHECKCIF to flag outliers (e.g., unusually short C-Br bonds) and reassess refinement restraints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.